Cellular Potency in Intact Human Cells
SCD1-IN-1 maintains high potency in an intact human cellular context, which is a more physiologically relevant measure of target engagement than isolated enzyme assays. SCD1-IN-1 inhibits SCD1 in intact human cells with an IC50 of 6.8 nM, representing only a minor 1.2-fold shift in potency compared to its 5.8 nM enzymatic IC50 [1]. This indicates good cell permeability and target accessibility. In contrast, many SCD1 inhibitors exhibit a more significant drop in potency between recombinant enzyme and cellular assays. For example, the natural product inhibitor Sterculic acid has a reported enzymatic IC50 of 0.9 μM (900 nM), making SCD1-IN-1 >130-fold more potent in this cellular context, assuming comparable assay conditions [2]. This data is crucial for selecting a compound for cellular mechanism studies where maintaining target engagement is critical.
| Evidence Dimension | Intact Human Cell SCD1 Inhibition IC50 |
|---|---|
| Target Compound Data | 6.8 nM |
| Comparator Or Baseline | SCD1-IN-1 Enzymatic IC50: 5.8 nM; Sterculic Acid Cellular IC50: ~900 nM (enzymatic) |
| Quantified Difference | 1.2-fold shift (vs. self); >130-fold more potent than Sterculic Acid baseline |
| Conditions | Intact human cells (cell line not specified), 6-day incubation |
Why This Matters
The minimal drop in potency from enzyme to intact cells suggests excellent cell permeability and target engagement, ensuring robust activity in cell-based mechanistic studies.
- [1] InvivoChem. SCD1-IN-1 Product Page: In Vitro Activity Data. View Source
- [2] MedChemExpress. Sterculic Acid Product Datasheet. View Source
